Cas no 128312-58-3 (Thiazole, 4-cyclopropyl-2-methyl-)

4-Cyclopropyl-2-methylthiazole is a heterocyclic organic compound featuring a thiazole core substituted with a cyclopropyl group at the 4-position and a methyl group at the 2-position. This structure imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its cyclopropyl moiety enhances stability and reactivity, while the thiazole ring contributes to its versatility in forming complex molecular architectures. The compound is particularly useful in the development of bioactive molecules due to its ability to modulate pharmacokinetic properties. High purity and consistent quality ensure reliable performance in research and industrial applications.
Thiazole,  4-cyclopropyl-2-methyl- structure
128312-58-3 structure
Product Name:Thiazole, 4-cyclopropyl-2-methyl-
CAS No:128312-58-3
MF:C7H9NS
MW:139.218060255051
MDL:MFCD25957538
CID:897762
Update Time:2026-04-29

Thiazole, 4-cyclopropyl-2-methyl- Chemical and Physical Properties

Names and Identifiers

    • Thiazole, 4-cyclopropyl-2-methyl-
    • 4-Cyclopropyl-2-methyl-1,3-thiazole
    • 4-cyclopropyl-2-methyl-thiazole
    • 2-fluoro-4-cyclopropylaniline
    • 2-methyl-4-cyclopropylthiazole
    • 4-cyclopropyl-2-fluoro-phenylamine
    • 4-cyclopropyl-2-methylthiazole
    • BB 0259641
    • SureCN239439
    • MDL: MFCD25957538
    • Inchi: InChI=1S/C7H9NS/c1-5-8-7(4-9-5)6-2-3-6/h4,6H,2-3H2,1H3
    • InChI Key: UOCFNLNJEUFKLO-UHFFFAOYSA-N
    • SMILES: CC1=NC(=CS1)C2CC2

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1

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Additional information on Thiazole, 4-cyclopropyl-2-methyl-

Thiazole, 4-cyclopropyl-2-methyl- (CAS No. 128312-58-3): A Comprehensive Overview of Its Chemical Properties and Emerging Applications

Thiazole, 4-cyclopropyl-2-methyl-, identified by its CAS number 128312-58-3, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the thiazole class, a structural motif characterized by a sulfur atom and a nitrogen atom bonded to a common carbon atom within a six-membered ring. The presence of substituents such as cyclopropyl and methyl groups at specific positions in the ring enhances its chemical reactivity and potential biological activity.

The< strong>chemical structure of Thiazole, 4-cyclopropyl-2-methyl-, consists of a thiazole core with a cyclopropyl group attached to the fourth position and a methyl group at the second position. This arrangement imparts unique electronic and steric properties to the molecule, making it a versatile scaffold for drug discovery. The thiazole ring itself is known for its stability and ability to participate in various chemical reactions, including nucleophilic substitution and metal coordination, which are crucial for medicinal chemistry applications.

In recent years, there has been growing interest in exploring the< strong>pharmacological potential of thiazole derivatives. The< strong>cyclopropyl group, in particular, has been shown to enhance binding affinity and metabolic stability in drug molecules. Studies have demonstrated that substituents at the 4-position of the thiazole ring can significantly influence the pharmacokinetic properties of compounds, making them more suitable for therapeutic use. The< strong>methyl group at the 2-position further contributes to the molecule's overall stability and reactivity.

One of the most compelling aspects of Thiazole, 4-cyclopropyl-2-methyl-, is its< strong>bioactivity. Research has indicated that this compound exhibits promising< strong>antimicrobial,< strong>antioxidant, and even< strong>anticancer properties. These findings have spurred further investigation into its mechanism of action and potential therapeutic applications. For instance, studies have shown that thiazole derivatives can interfere with bacterial cell wall synthesis, making them effective against resistant strains of pathogens. Additionally, their antioxidant properties suggest that they may be useful in combating oxidative stress-related diseases.

The< strong>synthesis of Thiazole, 4-cyclopropyl-2-methyl-, involves multi-step organic reactions that require precise control over reaction conditions. Typically, it begins with the formation of the thiazole ring followed by functionalization with cyclopropyl and methyl groups. Advanced synthetic techniques such as cross-coupling reactions and cyclization methods are often employed to achieve high yields and purity. The development of efficient synthetic routes is essential for scaling up production and facilitating further research.

In terms of< strong>analytical characterization, Thiazole, 4-cyclopropyl-2-methyl-, is typically analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC). These methods provide detailed information about the molecular structure, purity, and chemical environment of the compound. Accurate characterization is crucial for ensuring consistency in research studies and pharmaceutical applications.

The< strong>pharmaceutical industry has shown particular interest in thiazole derivatives due to their broad spectrum of activity and favorable pharmacokinetic profiles. Researchers are exploring ways to optimize Thiazole, 4-cyclopropyl-2-methyl-, for clinical use by modifying its structure to enhance efficacy while minimizing side effects. Preclinical studies have begun to uncover its potential as a lead compound for developing new drugs targeting various diseases.

The< strong>Toxicological profile of Thiazole, 4-cyclopropyl-2-methyl-, is another critical area of study. While initial assessments suggest that it is relatively safe at moderate doses, further studies are needed to evaluate its long-term effects. Understanding its toxicological properties is essential for determining safe dosage ranges and potential therapeutic windows. This information is vital for guiding clinical trials and ensuring patient safety.

The< strong>Spectroscopic properties of Thiazole, 4-cyclopropyl-2-methyl-, contribute to its utility in various analytical applications. For example, UV-Vis spectroscopy can be used to study electronic transitions within the molecule, while infrared (IR) spectroscopy helps identify functional groups present in the structure. These techniques are invaluable for both qualitative and quantitative analysis.

In conclusion, Thiazole, 4-cyclopropyl-2-methyl-, CAS No. 128312-58-3, represents a significant advancement in pharmaceutical chemistry due to its unique structure and promising biological activities. Its synthesis, characterization, and pharmacological evaluation continue to be areas of active research interest. As our understanding of its properties grows, so does its potential as a therapeutic agent against various diseases. Further exploration into this compound will undoubtedly yield valuable insights into drug design and development.

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